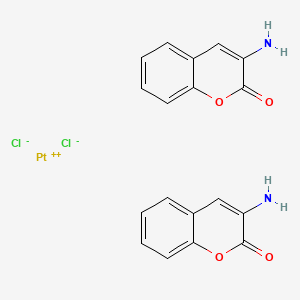
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloroplatinum(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloroplatinum(II) involves the reaction of potassium tetrachloroplatinate(II) with 2-oxo-2H-1-benzopyran-3-ylammine in an aqueous medium . The reaction is typically carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloroplatinum(II) undergoes various chemical reactions, including substitution and coordination reactions . Common reagents used in these reactions include halides, amines, and phosphines. The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can lead to the formation of new platinum complexes with different ligands .
Scientific Research Applications
. Its unique structure allows it to interact with DNA and other biomolecules, leading to potential therapeutic effects. Additionally, this compound has been explored for its use in materials science, where it can be incorporated into various materials to enhance their properties .
Mechanism of Action
The mechanism of action of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloroplatinum(II) involves its interaction with DNA, leading to the formation of DNA adducts that can interfere with DNA replication and transcription . This interaction can trigger cell death pathways, making it a potential candidate for anticancer therapy. The molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloroplatinum(II) can be compared to other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin . While cisplatin is widely used as an anticancer agent, it has significant side effects and resistance issues. cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)dichloroplatinum(II) offers a unique structure that may overcome some of these limitations . Other similar compounds include cis(benzonitrile)dichloroplatinum(II) and various cisplatin analogues .
Properties
CAS No. |
76294-97-8 |
|---|---|
Molecular Formula |
C18H14Cl2N2O4Pt |
Molecular Weight |
588.3 g/mol |
IUPAC Name |
3-aminochromen-2-one;platinum(2+);dichloride |
InChI |
InChI=1S/2C9H7NO2.2ClH.Pt/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;;;/h2*1-5H,10H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
LXYVGIXUSQJVPS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)N.C1=CC=C2C(=C1)C=C(C(=O)O2)N.[Cl-].[Cl-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















